molecular formula C5H12FNO B13533904 3-(Dimethylamino)-2-fluoropropan-1-ol

3-(Dimethylamino)-2-fluoropropan-1-ol

Katalognummer: B13533904
Molekulargewicht: 121.15 g/mol
InChI-Schlüssel: FRAMUFKQTAFFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-2-fluoropropan-1-ol is an organic compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-ol typically involves the reaction of 3-chloro-2-fluoropropanol with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

ClCH2CH(OH)F+(CH3)2NH(CH3)2NCH2CH(OH)F+HCl\text{ClCH}_2\text{CH(OH)F} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH(OH)F} + \text{HCl} ClCH2​CH(OH)F+(CH3​)2​NH→(CH3​)2​NCH2​CH(OH)F+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-fluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a fully saturated alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Dimethylamino)-2-fluoropropanone.

    Reduction: Formation of 3-(Dimethylamino)-2-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-ol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Dimethylamino)-1-propylamine: Similar structure but lacks the fluorine atom and hydroxyl group.

    3-(Dimethylamino)-1-arylpropenones: Contains an aryl group instead of a fluorine atom.

    Dimethylaminopropylamine: Similar structure but lacks the fluorine atom and hydroxyl group.

Uniqueness

3-(Dimethylamino)-2-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Eigenschaften

Molekularformel

C5H12FNO

Molekulargewicht

121.15 g/mol

IUPAC-Name

3-(dimethylamino)-2-fluoropropan-1-ol

InChI

InChI=1S/C5H12FNO/c1-7(2)3-5(6)4-8/h5,8H,3-4H2,1-2H3

InChI-Schlüssel

FRAMUFKQTAFFQF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.